Enhanced DMSO Solubility vs. TAK-875
GPR40 Activator 2 possesses a high calculated partition coefficient (logP) of 7.154, a key physicochemical parameter influencing membrane permeability and solubility. This differentiates it from more polar GPR40 agonists like TAK-875 (cLogP = 3.4) and compound 30 (cLogP = 1.3), which were designed with lower lipophilicity to improve ADME profiles. The significantly higher logP of GPR40 Activator 2 suggests it may exhibit different cellular uptake kinetics and tissue distribution, making it a distinct tool for exploring lipophilicity-dependent pharmacology . This high lipophilicity also likely contributes to its low aqueous solubility (<0.1 mg/mL in water) [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 7.154 |
| Comparator Or Baseline | TAK-875: cLogP = 3.4; Compound 30: cLogP = 1.3 |
| Quantified Difference | GPR40 Activator 2 logP is 2.1x higher than TAK-875's cLogP and 5.5x higher than compound 30's cLogP. |
| Conditions | Calculated logP (for GPR40 Activator 2) vs. calculated cLogP (for TAK-875 and compound 30). |
Why This Matters
For researchers investigating the impact of lipophilicity on GPR40 agonist pharmacology, GPR40 Activator 2 offers a distinct, high-logP reference point compared to the more polar, clinically-tested compounds, enabling structure-activity relationship (SAR) studies.
- [1] InvivoChem. (n.d.). GPR40 Activator 2 Product Page. Retrieved from invivochem.cn View Source
